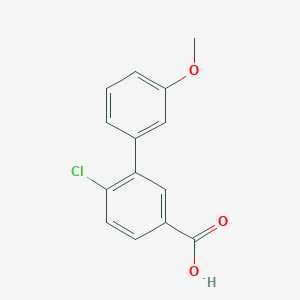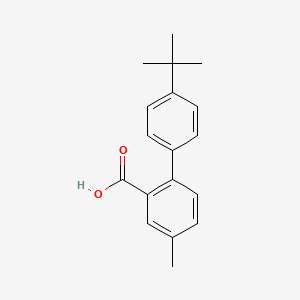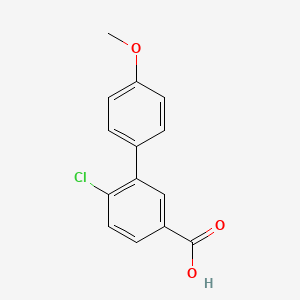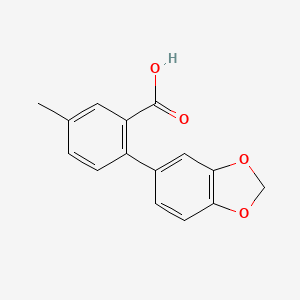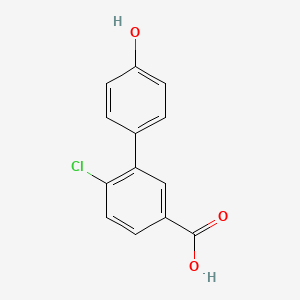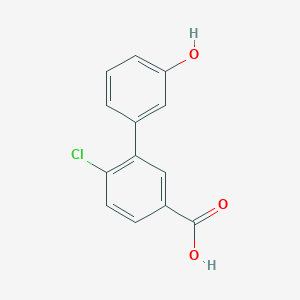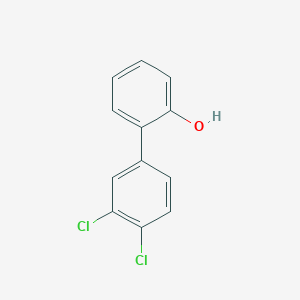
2-(2-Methoxyphenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-5-methylbenzoic acid, or 2-MPMBA, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 2-MPMBA has been studied for its potential use as a therapeutic agent, as a precursor for the synthesis of other compounds, and for its ability to act as a catalyst in certain chemical reactions.
Mecanismo De Acción
2-MPMBA has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 2-MPMBA has been shown to reduce inflammation and pain. Additionally, 2-MPMBA has been shown to inhibit the activity of other enzymes involved in the production of prostaglandins, such as 5-lipoxygenase (5-LOX) and lipoxygenase (LOX).
Biochemical and Physiological Effects
2-MPMBA has been studied for its potential use as a therapeutic agent, as it has been shown to inhibit the activity of enzymes involved in the production of prostaglandins. By inhibiting the activity of these enzymes, 2-MPMBA has been shown to reduce inflammation and pain. Additionally, 2-MPMBA has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 2-MPMBA has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-MPMBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is available in a wide range of concentrations. Additionally, it is relatively stable in solution, and it is relatively non-toxic. However, 2-MPMBA has several limitations for use in laboratory experiments. It is relatively expensive, and it is not soluble in water. Additionally, it is not stable in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for the use of 2-MPMBA. It has potential applications as a therapeutic agent for the treatment of inflammation and pain, as an anti-cancer agent, and as an antioxidant. Additionally, it has potential applications in the synthesis of other compounds, and as a catalyst in certain chemical reactions. Additionally, further research is needed to determine the effects of 2-MPMBA on other enzymes, and to develop methods for increasing its solubility in water.
Métodos De Síntesis
2-MPMBA can be synthesized through several methods, including the reaction of 2-methoxyphenylacetic acid with a methylating agent such as methyl iodide or methyl bromide. The reaction of 2-methoxyphenylacetic acid with a Grignard reagent can also be used to synthesize 2-MPMBA. Additionally, the reaction of 2-methoxyphenylacetic acid with a haloalkane reagent or a haloalkene reagent can be used to synthesize 2-MPMBA.
Aplicaciones Científicas De Investigación
2-MPMBA has been studied for its potential use as a therapeutic agent, as a precursor for the synthesis of other compounds, and for its ability to act as a catalyst in certain chemical reactions. It has also been studied for its ability to inhibit the activity of enzymes involved in certain metabolic pathways. Additionally, 2-MPMBA has been used to study the effects of arylalkanoic acids on the activity of certain enzymes.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEQMTHOEDTJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653519 |
Source


|
| Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-methylbenzoic acid | |
CAS RN |
855255-68-4 |
Source


|
| Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



